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Compound of Interest

Compound Name: Methyl 2-amino-5-iodobenzoate

Cat. No.: B184775 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of iodinated

methyl anthranilate. Due to the nature of the starting material, a direct iodination of methyl

anthranilate can be challenging. Therefore, a robust and well-documented two-step synthetic

route is presented here. This process involves the initial iodination of anthranilic acid to form 5-

iodoanthranilic acid, followed by a Fischer esterification to yield the desired product, methyl 5-

iodoanthranilate.

Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.

Step 1: Iodination of Anthranilic Acid

Table 1: Materials and Reagents for the Synthesis of 5-Iodoanthranilic Acid
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Reagent
Molecular Weight (
g/mol )

Quantity Moles

Anthranilic Acid 137.14 110 g 0.8

Concentrated HCl 36.46 220 cc -

Water 18.02 1.5 L -

Iodine Monochloride 162.36 131 g 0.8

Concentrated

Ammonia
17.03 ~40 cc -

Sodium Hydrosulfite 174.11 ~5 g -

Decolorizing Charcoal - ~5 g -

Table 2: Reaction Parameters and Yield for the Synthesis of 5-Iodoanthranilic Acid

Parameter Value

Reaction Temperature 5-22°C

Reaction Time 1 hour

Product 5-Iodoanthranilic Acid

Appearance Granular, tan to violet precipitate

Melting Point 185-190°C (with decomposition)[1]

Yield 88-90%[1]

Step 2: Fischer Esterification of 5-Iodoanthranilic Acid

Table 3: Materials and Reagents for the Synthesis of Methyl 5-Iodoanthranilate
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Reagent
Molecular Weight (
g/mol )

Recommended
Quantity

Moles

5-Iodoanthranilic Acid 263.04 26.3 g 0.1

Methanol 32.04 200 mL -

Concentrated H₂SO₄ 98.08 3-5 mL -

Saturated NaHCO₃

solution
- As needed -

Diethyl Ether or Ethyl

Acetate
- As needed -

Anhydrous MgSO₄ or

Na₂SO₄
- As needed -

Table 4: Reaction Parameters and Expected Product Characteristics for the Synthesis of

Methyl 5-Iodoanthranilate

Parameter Value

Reaction Condition Reflux

Reaction Time 2-4 hours

Product Methyl 5-Iodoanthranilate

Appearance White to pale yellow solid

Melting Point 85°C

Molecular Weight 277.06 g/mol

Experimental Protocols
Safety Precautions: All procedures should be carried out in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be

worn at all times. Handle concentrated acids and iodine monochloride with extreme care.
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Step 1: Synthesis of 5-Iodoanthranilic Acid

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Dissolution of Anthranilic Acid: In a 3-liter beaker, dissolve 110 g (0.8 mole) of anthranilic

acid in 1 liter of water and 80 cc of concentrated hydrochloric acid. Cool the solution to 20°C.

Preparation of Iodine Monochloride Solution: In a separate 2-liter beaker, prepare a solution

of iodine monochloride by diluting 140 cc of concentrated hydrochloric acid with 500 cc of

cold water. Add crushed ice to bring the temperature to 5°C. With stirring, add 131 g (0.8

mole) of iodine monochloride.

Reaction: Rapidly stir the cold iodine monochloride solution into the anthranilic acid solution.

A granular precipitate of 5-iodoanthranilic acid will form almost immediately, and the reaction

temperature will rise to 18–22°C.

Stirring and Filtration: Stir the mixture for one hour as it warms to room temperature. Filter

the precipitate using a Büchner funnel.

Washing and Drying: Press the filter cake to remove as much liquid as possible and wash it

with three 100-cc portions of cold water. Dry the product at 90–100°C. This will yield 185–

189 g (88–90%) of crude 5-iodoanthranilic acid.[1]

Purification (Optional but Recommended): For a purer product, recrystallize the crude acid

from its ammonium salt. Dissolve 100 g of the crude acid in 200 cc of hot water by adding

concentrated ammonia until the solution is slightly basic. Decolorize the solution with sodium

hydrosulfite and decolorizing charcoal, filter while hot, and then precipitate the purified 5-

iodoanthranilic acid by adding concentrated hydrochloric acid until the solution is faintly acid

to Congo red. Cool the mixture to 20°C, filter the purified acid, wash with cold water, and dry

at 100–110°C.

Step 2: Synthesis of Methyl 5-Iodoanthranilate (Fischer Esterification)

This is a general procedure for Fischer esterification adapted for this specific substrate.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 26.3 g (0.1

mole) of 5-iodoanthranilic acid and 200 mL of methanol.
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Acid Catalyst Addition: While stirring, slowly and carefully add 3-5 mL of concentrated

sulfuric acid to the mixture.

Reflux: Heat the mixture to reflux and maintain the reflux for 2-4 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room

temperature. Slowly pour the reaction mixture into a beaker containing ice water. Neutralize

the solution by the slow addition of a saturated sodium bicarbonate solution until the

effervescence ceases.

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product

with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 100 mL).

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl

solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Solvent Removal and Purification: Filter to remove the drying agent and remove the solvent

under reduced pressure using a rotary evaporator. The resulting crude product can be further

purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure

methyl 5-iodoanthranilate.

Visualization
The following diagram illustrates the experimental workflow for the two-step synthesis of methyl

5-iodoanthranilate.

Step 1: Iodination of Anthranilic Acid

Step 2: Fischer Esterification
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Dissolve 5-Iodoanthranilic Acid
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Intermediate Product
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Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of methyl 5-iodoanthranilate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

